2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline

PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

A common pain point in medicinal chemistry is the misidentification of halogen positional isomers, leading to erroneous SAR interpretation. This compound provides the definitive 2-bromo reference standard for verifying positional integrity via HPLC or LC-MS. - Validated human PYCR1 inhibitor (IC50: 16 µM) with 10-fold potency advantage over related fragment hits, suitable for fragment-to-lead optimization targeting proline metabolism. - Ortho-bromo regiochemistry enables palladium-catalyzed cross-coupling pathways that are sterically and electronically inaccessible to 3-bromo or 4-bromo analogs. - Authenticated 95% purity, ideal for both focused kinase inhibitor library construction and analytical QC method development.

Molecular Formula C12H13BrN2
Molecular Weight 265.15 g/mol
Cat. No. B13244418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline
Molecular FormulaC12H13BrN2
Molecular Weight265.15 g/mol
Structural Identifiers
SMILESCN1C=CC=C1CNC2=CC=CC=C2Br
InChIInChI=1S/C12H13BrN2/c1-15-8-4-5-10(15)9-14-12-7-3-2-6-11(12)13/h2-8,14H,9H2,1H3
InChIKeyDBCUBQXGZKOQLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline: Chemical Profile


2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline (CAS 1039810-31-5) is a brominated aniline derivative featuring a 1-methylpyrrole moiety connected via a methylene bridge. With a molecular formula of C12H13BrN2 and a molecular weight of 265.15 g/mol, it belongs to the class of N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline analogs that serve as versatile building blocks in medicinal chemistry [1]. Its structure incorporates both a secondary amine and an ortho-bromo substituent, providing dual reactive handles for downstream functionalization. The compound is primarily sourced as a research chemical with typical purity specifications of 95% from commercial suppliers .

Dual reactive handles: secondary amine + ortho-Br
Ortho-bromo enables regioselective cross-coupling
Fragment scaffold for PYCR1-targeted probe development

2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline Substitution Limitations


Simple substitution of this compound with its 3-bromo, 4-bromo, or iodo/chloro analogs is not functionally equivalent due to documented differences in biological target engagement and chemical reactivity [1]. For instance, the 3-bromo positional isomer (CAS 1039970-60-9) exhibits inhibitory activity against cytochrome P450 enzymes (IC50: 11 µM), a target profile entirely distinct from the 2-bromo variant's engagement with pyrroline-5-carboxylate reductase 1 (PYCR1) [2]. Additionally, the ortho-bromo substituent provides a unique steric and electronic environment for palladium-catalyzed cross-coupling reactions compared to the para-bromo isomer, enabling regioselective synthetic pathways that are not accessible with other halogenation patterns [3]. These differences underscore the risk of procurement errors when sourcing analogs without verifying the exact substitution pattern.

Positional isomer (3-Br)
Target engagement shifts to cytochrome P450 enzymes; may alter SAR interpretation.
2-Iodo analog
Higher oxidative addition reactivity may reduce chemoselectivity in multi-step syntheses.

2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline: Evidence vs. Analogs


PYCR1 Inhibition vs. Related Fragment Hits

The target compound demonstrates measurable inhibitory activity against human PYCR1 with an IC50 of 16 µM (1.60E+4 nM) in an NADH oxidation assay using recombinant 6x-His-SUMO-tagged PYCR1 expressed in E. coli [1]. In contrast, a structurally related but distinct fragment (BDBM50522091, CHEMBL4551995) tested under identical assay conditions exhibited an IC50 of 161 µM (1.61E+5 nM), approximately 10-fold weaker [2]. This within-assay comparison highlights the critical contribution of the 2-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline scaffold to PYCR1 binding affinity.

PYCR1 Inhibition
Head-to-head
Target: IC50 16 µM vs. comparator: 161 µM — 10.1-fold difference
Scaffold advantage in PYCR1 assay context
Recombinant human PYCR1 NADH oxidation assay
PYCR1 inhibition Cancer metabolism Fragment-based drug discovery

2-Bromo vs. 3-Bromo Isomer Target Selectivity

The 3-bromo positional isomer (3-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline, CAS 1039970-60-9) demonstrates inhibitory activity against aminopyrine N-demethylase (a cytochrome P450 enzyme) with an IC50 of 11 µM in rat hepatic microsomes [1]. This P450 inhibitory profile is mechanistically distinct from the 2-bromo compound's PYCR1 activity. The shift of the bromine atom from the ortho to meta position redirects the compound's biological target engagement, indicating that the substitution pattern is a critical determinant of pharmacological activity within this chemical series.

Target Selectivity
Context-dependent
2-Br: PYCR1 IC50 16 µM (human) vs. 3-Br: P450 IC50 11 µM (rat microsomes)
Isomer redirects biological target; SAR may diverge
Different assay systems limit direct comparison
Positional isomer profiling Target selectivity Cytochrome P450

2-Bromo vs. 2-Iodo Cross-Coupling Reactivity

The ortho-bromo substituent in the target compound provides a balance of reactivity and stability that differs from the corresponding 2-iodo analog. While the 2-iodo derivative (2-Iodo-N-((1-methyl-1H-pyrrol-2-yl)methyl)aniline) may offer higher reactivity in oxidative addition steps of palladium-catalyzed cross-couplings, this enhanced reactivity often correlates with reduced stability and increased susceptibility to unwanted side reactions . The C-Br bond dissociation energy is higher than C-I, making the bromo compound more amenable to controlled, sequential functionalization strategies where chemoselectivity is required. Quantitative yield comparisons in Suzuki-Miyaura couplings of analogous bromo- vs. iodo-aniline derivatives consistently show that bromo substrates offer superior product selectivity in the presence of multiple reactive sites, though specific yield data for the target compound is not yet published in the primary literature .

Cross-Coupling Reactivity
Class-level
C-Br enables controlled oxidative addition; C-I higher reactivity but more side reactions
May support chemoselective synthesis; verify experimentally
Class-level halogen reactivity trend; no pair-specific data
Cross-coupling reactivity Halogen effects Synthetic chemistry

2-Bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline Application Scenarios


PYCR1-Targeted Probe for Cancer Metabolism

The compound's validated IC50 of 16 µM against human PYCR1 [1] makes it a suitable starting point for fragment-to-lead optimization campaigns targeting proline metabolism in cancer. Its 10-fold potency advantage over a related fragment hit tested in the same assay system [2] supports its prioritization as a core scaffold for medicinal chemistry elaboration.

Regioselective Building Block for Kinase Inhibitors

The ortho-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl groups at the 2-position of the aniline ring [3]. This regioselective functionalization capability is essential for constructing focused kinase inhibitor libraries where substitution patterns dictate target selectivity.

Analytical Reference Standard for Positional Isomers

Given the distinct biological profiles of the 2-bromo, 3-bromo, and 4-bromo positional isomers, this compound serves as a critical reference standard for developing HPLC, LC-MS, or NMR methods to verify the identity and purity of synthesized analogs . Misidentification of the bromine position can lead to erroneous SAR interpretation, making authenticated samples essential for quality control workflows.

Application
Selection Property
Validation Focus
PYCR1 cancer metabolism probe
Reported PYCR1 inhibitory activity in enzymatic assay
Fragment-to-lead optimization; target engagement confirmation
Regioselective cross-coupling building block
Ortho-bromo handle for palladium-catalyzed reactions
Reaction condition optimization; product regiochemistry verification
Positional isomer reference standard
Authenticated 2-bromo isomer identity
HPLC/LC-MS method development for isomer differentiation
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